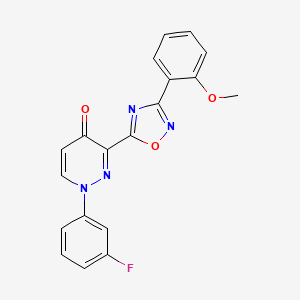
1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H13FN4O3 and its molecular weight is 364.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their wide range of biological activities. They have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. The specific compound integrates a pyridazinone and an oxadiazole moiety, which enhances its biological profile.
Research indicates that compounds with the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity through various mechanisms:
- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Kinases : Many oxadiazoles interact with protein kinases that are crucial for tumor growth and survival .
- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .
Research Findings
A study evaluated the antiproliferative effects of several 1,2,4-oxadiazole derivatives on various cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced cytotoxicity. For instance, derivatives exhibited IC50 values ranging from 12.8 µM to over 500 µM against different cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Influence on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and cellular uptake |
| Methoxyphenyl Group | Modulates electronic properties leading to improved binding affinity |
| Pyridazinone Core | Provides stability and potential interactions with biological targets |
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:
- Study on Antitumor Activity : A derivative similar to the compound was tested against human colon adenocarcinoma (HT29) and exhibited significant cytotoxicity with an IC50 value of approximately 92.4 µM .
- Mechanism-Based Approaches : Another research review emphasized the importance of understanding the molecular interactions between oxadiazole derivatives and their targets, which aids in designing more potent analogs for cancer therapy .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3/c1-26-16-8-3-2-7-14(16)18-21-19(27-23-18)17-15(25)9-10-24(22-17)13-6-4-5-12(20)11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPKHLOPHIZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














